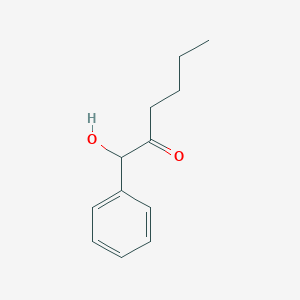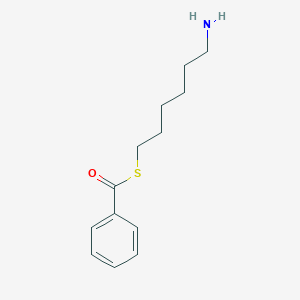![molecular formula C20H12ClF B14383021 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene CAS No. 89883-25-0](/img/structure/B14383021.png)
9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene: is an organic compound that features a fluorene backbone with a chlorophenylmethylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene typically involves the condensation of 9-fluorenone with 2-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon by removing the double bond.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly used.
Major Products Formed:
Oxidation: Formation of 9-[(2-chlorophenyl)methylidene]-1-fluorenone or 9-[(2-chlorophenyl)methylidene]-1-fluorene-9-carboxylic acid.
Reduction: Formation of 9-[(2-chlorophenyl)methyl]-1-fluoro-9H-fluorene.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, although specific studies are limited.
Industry: In the materials science field, the compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system and potential for electron transport.
Mecanismo De Acción
The exact mechanism of action for 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s structure suggests it could participate in π-π interactions, hydrogen bonding, and other non-covalent interactions that influence its biological activity.
Comparación Con Compuestos Similares
- 9-[(2-Bromophenyl)methylidene]-1-fluoro-9H-fluorene
- 9-[(2-Methylphenyl)methylidene]-1-fluoro-9H-fluorene
- 9-[(2-Nitrophenyl)methylidene]-1-fluoro-9H-fluorene
Comparison: Compared to its analogs, 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions Chlorine is an electron-withdrawing group, which can affect the compound’s electronic properties and stability
Propiedades
Número CAS |
89883-25-0 |
|---|---|
Fórmula molecular |
C20H12ClF |
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
9-[(2-chlorophenyl)methylidene]-1-fluorofluorene |
InChI |
InChI=1S/C20H12ClF/c21-18-10-4-1-6-13(18)12-17-15-8-3-2-7-14(15)16-9-5-11-19(22)20(16)17/h1-12H |
Clave InChI |
MKNVOKLCYFNFKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C(=CC=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


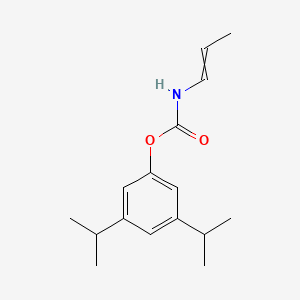
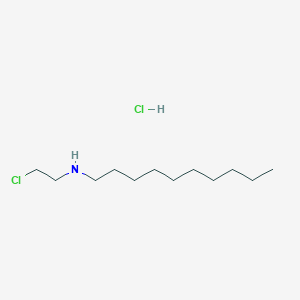
![4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide](/img/structure/B14382960.png)
![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
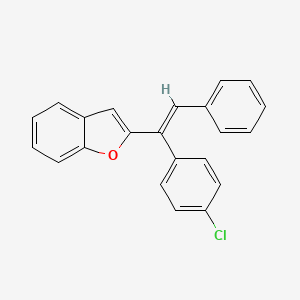
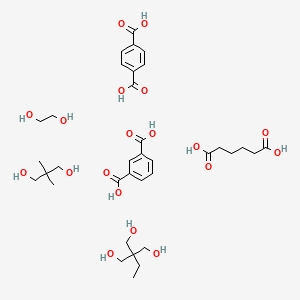
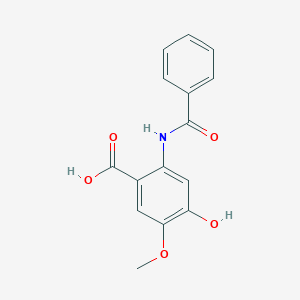
![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
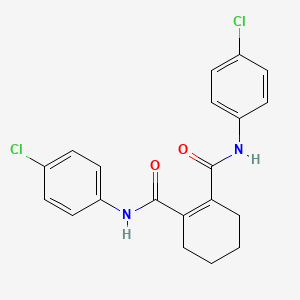
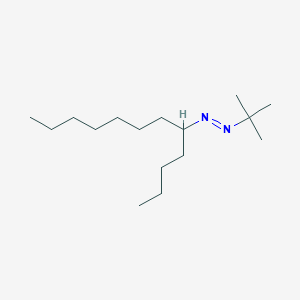
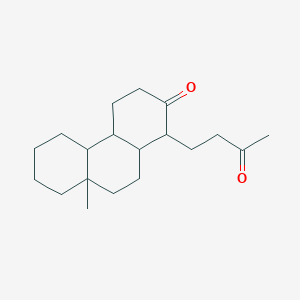
![2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one](/img/structure/B14383023.png)
